3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
3-(Piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a triazoloazepine derivative characterized by a piperazine-substituted methyl group at the 3-position.
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-4-11-14-15-12(17(11)7-3-1)10-16-8-5-13-6-9-16/h13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKNYLXCXMUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with azepine precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Cyclization Reaction: The initial step involves the formation of the triazole ring through cyclization of hydrazine derivatives with azepine precursors. This reaction is often carried out in the presence of a strong acid like hydrochloric acid or a base such as sodium hydroxide.
Nucleophilic Substitution: The piperazine moiety is introduced via nucleophilic substitution, where the methylene bridge is formed by reacting the intermediate with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under reflux conditions in polar solvents.
Major Products
The major products of these reactions include N-oxides from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound featuring elements of triazole and azepine, with a piperazine moiety attached via a methylene bridge. The arrangement of nitrogen atoms in the triazole and azepine rings enhances its reactivity and interaction with biological targets. Research indicates that derivatives of this compound exhibit significant biological activities, making it applicable in diverse scientific fields.
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, research on similar compounds offers insight into potential applications.
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Antimicrobial Research:
- Derivatives of benzothiazole and piperazine exhibit antimicrobial properties, suggesting that compounds with similar structures could be effective against bacterial strains. For example, synthesized compounds similar to (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone have displayed moderate to good activity against E. coli, S. aureus, and P. aeruginosa.
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Antipsychotic Drug Development:
- Piperazine-containing compounds have been explored for their potential as atypical antipsychotics . For instance, compounds with (benzo[d]isothiazol-3-yl)piperazine and (6-fluorobenzo[d]isoxazol-3-yl)piperidine moieties show high affinities for 5-HT1A and 5-HT2A receptors, which are implicated in the therapeutic efficacy of atypical antipsychotic drugs .
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Anti-inflammatory and Anti-tumor Research:
- Triazole derivatives have demonstrated anti-inflammatory and antitumor activities . Research into 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines has revealed their potential as anti-inflammatory and antibacterial agents . Some compounds also act as antitumor drugs.
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Molecular Interaction and Binding Affinity Studies:
- This compound is used in interaction studies to understand its binding affinity to biological targets. Techniques are employed to explore these interactions, enhancing the understanding of its pharmacological profile.
Data Table: Antimicrobial Activity of Related Compounds
The table below showcases the antimicrobial activity of compounds related to this compound, highlighting their potential in antimicrobial research.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
Mechanism of Action
The mechanism of action of 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazoloazepine core is a versatile scaffold, with biological activity heavily influenced by substituents at the 3-position. Key analogs include:
Key Observations :
- Adamantyl substituents (e.g., Compound 544) enhance 11β-HSD1 inhibition, likely due to hydrophobic interactions with enzyme pockets .
- Aryl/heteroaryl groups (e.g., chlorophenyl, bromophenyl) improve antimicrobial activity by promoting membrane penetration .
- Quaternary ammonium salts (e.g., triazoloazepinium bromides) exhibit superior antibacterial potency, attributed to increased cationic charge facilitating microbial membrane disruption .
Metabolic and Anti-inflammatory Effects
- Compound 544 (3-adamantyl): Reduces body weight, improves lipid profile, and alleviates insulin resistance in murine models of obesity and diabetes via 11β-HSD1 inhibition .
- 3-Arylacrylonitrile derivatives : Exhibit analgesic and anti-inflammatory activities comparable to diclofenac in rodent models .
Antimicrobial Activity
- Triazoloazepinium bromides : MIC values against S. aureus and C. albicans range from 6.2–25 mg/mL, outperforming cefixime in some cases .
- Quaternary salts: Show bacteriostatic effects against soil ammonifying bacteria at 10.3–123.5 μg/mL, with compound II (4-tolylaminomethyl derivative) being most potent .
- Target Compound : The uncharged piperazine moiety may reduce direct antimicrobial efficacy compared to quaternized analogs but could improve pharmacokinetics for systemic applications.
Tables
Table 1. Minimum Inhibitory Concentration (MIC) of Select Triazoloazepine Derivatives
Table 2. Key Pharmacological Effects of Triazoloazepine Analogs
| Compound Type | Primary Activity | Mechanism/Application |
|---|---|---|
| Adamantyl derivatives | 11β-HSD1 inhibition | Metabolic syndrome therapy |
| Aryl/heteroaryl derivatives | Antimicrobial, anti-inflammatory | Broad-spectrum infection control |
| Quaternary salts | Bacteriostatic | Soil microbiome modulation (corrosion control) |
| Piperazine derivatives | Inferred: CNS modulation | Potential anxiolytic or antidepressant use |
Biological Activity
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a nitrogen-containing heterocyclic compound belonging to the triazoloazepine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure consists of a triazole ring fused to an azepine ring, with a piperazine moiety attached via a methylene bridge.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Antibacterial Activity : It exhibits antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. This activity is thought to stem from its ability to disrupt bacterial cell functions.
- c-Met Kinase Inhibition : The compound has shown potential as a c-Met kinase inhibitor, which is significant in cancer biology. By inhibiting the c-Met signaling pathway—often overactive in various cancers—it may prevent tumor growth and metastasis.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Research Findings
Recent studies have explored the synthesis and biological evaluation of compounds related to this compound. Notably:
- A series of derivatives were synthesized that demonstrated significant antifungal activity through intramolecular cyclization techniques. These compounds were evaluated for their efficacy against various fungal pathogens .
- The compound's structural features allow it to serve as a versatile building block in medicinal chemistry for the development of new therapeutic agents targeting multiple biological pathways .
Case Studies
- Antimicrobial Studies : A study conducted on derivatives of piperazine highlighted their broad-spectrum antimicrobial properties. The derivatives exhibited varying degrees of effectiveness against different bacterial and fungal strains. This suggests that modifications to the piperazine moiety can enhance biological activity .
- Cancer Research : Investigations into the c-Met inhibition by this compound revealed its potential role in cancer therapy. By targeting the c-Met pathway, it may offer a novel approach to treating tumors that exhibit aberrant activation of this signaling route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
